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molecular formula C9H11ClN2O2 B2656698 Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate CAS No. 64179-81-3

Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate

Cat. No. B2656698
M. Wt: 214.65
InChI Key: BWMPMYWAOKAOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04250178

Procedure details

7.5 ml of triethylamine were slowly introduced into 300 ml of phosphorous oxychloride cooled to 0° C., then were added 30 g of 5-ethoxycarbonyl 4-hydroxy 2-ethyl pyrimidine (VII) prepared in the preceding stage and the suspension was brought up to 40° C. under nitrogen scavenging. After dissolution, the phosphorous oxychloride was evaporated and the residue diluted in a mixture of water and chloroform. This was decanted, the chloroform phase was twice washed with water, dried on sodium sulfate and the solvent evaporated. The raw product obtained, after checking the purity by thin layer chromatography, was reacted in the following stage 3.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([O:8][C:9]([C:11]1[C:12](O)=[N:13][C:14]([CH2:17][CH3:18])=[N:15][CH:16]=1)=[O:10])[CH3:7]>C(N(CC)CC)C>[CH2:6]([O:8][C:9]([C:11]1[C:12]([Cl:3])=[N:13][C:14]([CH2:17][CH3:18])=[N:15][CH:16]=1)=[O:10])[CH3:7]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)CC)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the preceding stage
CUSTOM
Type
CUSTOM
Details
was brought up to 40° C. under nitrogen scavenging
DISSOLUTION
Type
DISSOLUTION
Details
After dissolution
CUSTOM
Type
CUSTOM
Details
the phosphorous oxychloride was evaporated
ADDITION
Type
ADDITION
Details
the residue diluted in a mixture of water and chloroform
CUSTOM
Type
CUSTOM
Details
This was decanted
WASH
Type
WASH
Details
the chloroform phase was twice washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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